molecular formula C13H16N2OS B5641917 1-(3-hydroxyphenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione CAS No. 63704-47-2

1-(3-hydroxyphenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione

Cat. No. B5641917
CAS RN: 63704-47-2
M. Wt: 248.35 g/mol
InChI Key: OZXSXXNDYSDVEU-UHFFFAOYSA-N
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Description

1-(3-hydroxyphenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione, also known as hydroxyphenylpyrimidine (HPP), is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. HPP is a heterocyclic compound that contains a pyrimidine ring and a hydroxyphenyl group. It has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of HPP is not fully understood, but it is thought to involve multiple pathways. HPP has been shown to activate the Nrf2-ARE pathway, which is responsible for the regulation of antioxidant and detoxification genes. HPP has also been reported to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. In addition, HPP has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
HPP has been shown to have a range of biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, which are associated with various diseases such as cancer, diabetes, and cardiovascular disease. HPP has also been shown to have neuroprotective effects by reducing neuroinflammation and oxidative stress. In addition, HPP has been reported to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

HPP has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. HPP is also stable and can be stored for long periods of time. However, HPP has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, HPP has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for the study of HPP. One area of interest is the development of HPP derivatives with improved solubility and bioavailability. Another area of research is the investigation of HPP's potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. In addition, the development of novel drug delivery systems for HPP could improve its efficacy and reduce potential side effects. Finally, further studies are needed to fully understand the mechanism of action of HPP and its potential interactions with other drugs.

Synthesis Methods

The synthesis of HPP involves the reaction of 3-hydroxyacetophenone with 4,4,6-trimethyl-1,3,2-dioxaborinane in the presence of a palladium catalyst. The resulting intermediate is then reacted with thiosemicarbazide to yield HPP. This method has been reported to have a yield of around 80% and is relatively simple and cost-effective.

Scientific Research Applications

HPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. HPP has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, HPP has been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

3-(3-hydroxyphenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-9-8-13(2,3)14-12(17)15(9)10-5-4-6-11(16)7-10/h4-8,16H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXSXXNDYSDVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC(=S)N1C2=CC(=CC=C2)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90980029
Record name 3-(4,4,6-Trimethyl-2-sulfanylpyrimidin-1(4H)-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63704-47-2
Record name 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(m-hydroxyphenyl)-4,4,6-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063704472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4,4,6-Trimethyl-2-sulfanylpyrimidin-1(4H)-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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